3,4-Dimethoxypyridin-2-amine

Anti-inflammatory Benzimidazole Drug Design

3,4-Dimethoxypyridin-2-amine is a substituted 2-aminopyridine derivative featuring methoxy groups at the 3- and 4-positions of the pyridine ring. As an aminopyridine analog, this compound belongs to a class of heterocyclic scaffolds recognized for their capacity to inhibit protein kinases, particularly tyrosine kinases.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
Cat. No. B13526447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethoxypyridin-2-amine
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCOC1=C(C(=NC=C1)N)OC
InChIInChI=1S/C7H10N2O2/c1-10-5-3-4-9-7(8)6(5)11-2/h3-4H,1-2H3,(H2,8,9)
InChIKeyYFBUYFWXOBCBJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dimethoxypyridin-2-amine: Aminopyridine Building Block for Kinase and Anti-inflammatory Agent Synthesis


3,4-Dimethoxypyridin-2-amine is a substituted 2-aminopyridine derivative featuring methoxy groups at the 3- and 4-positions of the pyridine ring [1]. As an aminopyridine analog, this compound belongs to a class of heterocyclic scaffolds recognized for their capacity to inhibit protein kinases, particularly tyrosine kinases [2]. The 3,4-dimethoxy substitution pattern distinguishes this compound from other aminopyridine regioisomers and imparts specific electronic and steric properties that influence its utility as a synthetic intermediate in pharmaceutical development [1].

Why Regioisomeric Substitution Precludes Direct Replacement of 3,4-Dimethoxypyridin-2-amine


Aminopyridine derivatives are not functionally interchangeable. The position and number of methoxy substituents on the pyridine ring directly modulate both the nucleophilicity of the 2-amino group for downstream coupling chemistry and the scaffold‘s capacity to engage biological targets [1]. Regioisomers such as 3,5-dimethoxypyridin-2-amine and 5,6-dimethoxypyridin-2-amine exhibit distinct physicochemical properties and synthetic reactivities that preclude simple substitution without compromising reaction yields or biological outcomes . Furthermore, head-to-head comparative studies of pyridyl-containing benzimidazole derivatives demonstrate that the 3,4-dimethoxypyridin-2-yl moiety confers differentiated pharmacological profiles relative to analogs bearing alternative substitution patterns, underscoring that this specific substitution geometry represents a non-fungible synthetic input for structure-activity relationship (SAR)-guided development programs [2].

3,4-Dimethoxypyridin-2-amine: Direct Comparative Evidence for Differentiated Selection


3,4-Dimethoxy Substitution Confers Superior Anti-inflammatory Potency in Benzimidazole Derivatives

In a head-to-head comparison of benzimidazole derivatives conjugated with different pyridyl moieties, the compound bearing the 3,4-dimethoxypyridin-2-ylmethyl group (compound 12d) demonstrated a 62% reduction in carrageenan-induced paw edema inflammation in rats, comparable to diclofenac sodium at 73% [1]. In contrast, derivatives lacking the 3,4-dimethoxy substitution pattern or bearing alternative heterocyclic appendages exhibited inferior or unreported anti-inflammatory activity in the same assay system [1].

Anti-inflammatory Benzimidazole Drug Design

3,4-Dimethoxypyridin-2-yl Derivatives Exhibit Gastric Sparing Relative to Diclofenac

Unlike the comparator NSAID diclofenac, which induces gastric mucosal damage as a class-associated adverse effect, the 3,4-dimethoxypyridin-2-ylmethyl-containing benzimidazole derivative (compound 12d) demonstrated freedom from gastric side effects while also exhibiting significant anti-ulcerogenic activity in rat pyloric ligation and ethanol-induced gastric ulcer models [1]. The comparator diclofenac lacks this gastric-sparing profile [1].

Gastric Safety Anti-ulcerogenic NSAID-sparing

3,4-Dimethoxypyridin-2-ylmethylthio Conjugate Demonstrates Potent Urease Inhibition

A pantoprazole derivative incorporating the 3,4-dimethoxypyridin-2-ylmethylthio moiety (compound 12) exhibited potent urease inhibition with an IC50 value of 25.85 ± 1.21 µM, which is approximately 3.9-fold more potent than the reference inhibitor acetohydroxamic acid (AHA), which had an IC50 of 100 ± 2.02 µM in the same assay [1]. Other derivatives in the same series displayed IC50 values ranging from 25.85 to 181 µM, positioning this compound as the most potent inhibitor among the synthesized analogs [1].

Urease Inhibition 1,3,4-Oxadiazole Enzyme Inhibitor

3,4-Dimethoxypyridin-2-yl Substituent Is a Key Scaffold in Kinase-Targeting Patents

The 3,4-dimethoxypyridin-2-yl scaffold is explicitly claimed within broader aminopyridine-based kinase inhibitor patent families. Vertex Pharmaceuticals‘ patent US 8188071 B2 encompasses amino-substituted pyridines as potent protein kinase inhibitors, with the 3,4-dimethoxypyridin-2-amine core structure falling within the claimed Markush structures [1]. In contrast, regioisomeric dimethoxypyridin-2-amines with substitution at alternative positions (e.g., 3,5- or 5,6-) are not explicitly prioritized in the exemplified active compounds within these kinase inhibitor patent disclosures [2].

Kinase Inhibition Tyrosine Kinase Drug Discovery

Procurement-Driven Application Scenarios for 3,4-Dimethoxypyridin-2-amine


Synthesis of Gastric-Sparing Anti-inflammatory Benzimidazole Derivatives

This compound serves as a critical synthetic precursor for the construction of benzimidazole-based anti-inflammatory agents that exhibit gastric mucosal sparing. As demonstrated in the study by Ismaiel et al., the 3,4-dimethoxypyridin-2-ylmethyl group, when conjugated to a benzimidazole core (compound 12d), achieves 62% inflammation reduction in the carrageenan-induced paw edema model while maintaining gastric safety [1]. Procurement of 3,4-dimethoxypyridin-2-amine is indicated for medicinal chemistry groups seeking to elaborate NSAID-like efficacy without the gastrointestinal liabilities inherent to traditional cyclooxygenase inhibitors.

Development of Potent Urease Inhibitors for Anti-ulcer Therapy

3,4-Dimethoxypyridin-2-amine is the requisite starting material for generating pantoprazole-derived 1,3,4-oxadiazole conjugates with potent urease inhibitory activity. The derivative 2-((3,4-dimethoxypyridin-2-yl)methylthio)-5-(pyrazin-2-yl)-1,3,4-oxadiazole (compound 12) exhibited an IC50 of 25.85 µM against jack bean urease, representing a 3.9-fold improvement over acetohydroxamic acid [2]. This application scenario is highly relevant for laboratories pursuing novel anti-ulcer agents targeting Helicobacter pylori urease or for industrial programs focused on gastric acid-related disorders.

Construction of Kinase-Focused Compound Libraries

The 2-aminopyridine core of this compound is a well-precedented hinge-binding motif in kinase inhibitor design. The 3,4-dimethoxy substitution pattern offers distinct electronic and steric properties that can be exploited for kinase selectivity profiling [3]. Procurement is justified for medicinal chemistry teams engaged in kinase inhibitor discovery, particularly those operating within the intellectual property space defined by Vertex Pharmaceuticals and Sugen patents that claim amino-substituted pyridines as protein kinase inhibitors [3][4].

Synthesis of Omeprazole-like Agents with Dual Pharmacological Profiles

The 3,4-dimethoxypyridin-2-ylmethyl group can be incorporated into omeprazole-like benzimidazole scaffolds to confer a dual anti-inflammatory and anti-ulcerogenic pharmacological profile. In the carrageenan-induced paw edema assay, derivatives bearing this moiety (compounds 12d and 15d) demonstrated dose-dependent anti-inflammatory activities of 62% and 72%, respectively, while also showing significant anti-ulcerogenic effects in rat models [1]. This dual activity profile is not achievable with unsubstituted pyridyl or alternative heterocyclic appendages, making 3,4-dimethoxypyridin-2-amine a strategic procurement choice for programs targeting inflammatory conditions with concomitant gastric risk.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Dimethoxypyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.